生物素-PEG2-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

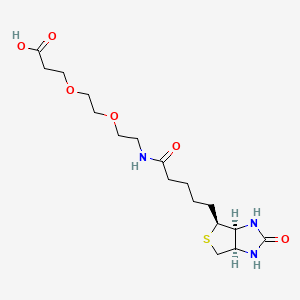

Biotin-PEG2-Acid is a compound that is reactive with amine-containing macromolecules . It has a hydrophilic PEG arm that improves water solubility . The biotin groups serve as an affinity label towards the proteins avidin and streptavidin . It has a chemical formula of C17H29N3O6S and a molecular weight of 403.50 .

Synthesis Analysis

Biotin-PEG2-Acid is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids . It plays a role in the Kreb cycle, which is the process in which energy is released from food . Biotin not only assists in various metabolic chemical conversions but also helps with the transfer of carbon dioxide . Biotin is also helpful in maintaining a steady blood sugar level .

Molecular Structure Analysis

The structure of Biotin-PEG2-Acid features a hydrophilic linker (PEG2) that separates biotin residue from the target molecule for efficient biotin binding with avidin or streptavidin . This linker also enhances the aqueous solubility of the compound and facilitates bioconjugation .

Chemical Reactions Analysis

Biotin-PEG2-Acid is reactive with amine-containing macromolecules . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . Biotin-PEG2-Acid is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Physical And Chemical Properties Analysis

Biotin-PEG2-Acid has a molecular weight of 403.49 and a chemical formula of C17H29N3O6S . It appears as an off-white to gray solid . It is soluble in DMSO and DMF .

科学研究应用

蛋白质标记

生物素-PEG2-酸可用于蛋白质标记 {svg_1}. 它可以生物素化抗体或其他蛋白质,用于蛋白质方法 {svg_2}. 碘乙酰基在碱性pH下与还原的硫醇(巯基,—SH)反应形成稳定的硫醚键 {svg_3}.

交联

该化合物在交联中很有用,它与巯基(-SH)反应,例如半胱氨酸©的侧链 {svg_4}. 它在黑暗中于pH 7.5至8.5的Tris或硼酸盐缓冲液中进行反应 {svg_5}.

聚乙二醇化

生物素-PEG2-酸是聚乙二醇化的,这意味着间隔臂包含一个亲水性的、2个单元的聚乙二醇(PEG)基团 {svg_6}. 这增强了生物素化分子的溶解度,有助于防止溶液中储存的生物素化抗体聚集 {svg_7}.

不可逆结合

该化合物形成永久的硫醚键 {svg_8}. 这意味着间隔臂不能被裂解,使结合不可逆 {svg_9}.

表面偶联

生物素-PEG2-酸可用于标记分子和表面,用于涉及亲和素或链霉亲和素探针和树脂的分析或亲和纯化方法 {svg_10}. 伯胺可以使用EDC和其他交联剂交联到蛋白质和材料表面 {svg_11}.

增加水溶性

亲水性的、2个单元的聚乙二醇(PEG)间隔臂赋予水溶性,这种水溶性传递到生物素化分子,从而减少溶液中储存的标记蛋白质的聚集 {svg_12}.

作用机制

Target of Action

Biotin-PEG2-Acid, a non-cleavable 2 unit PEG ADC linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Biotin-PEG2-Acid are proteins or antibodies . It specifically reacts with sulfhydryl groups (-SH), such as the side-chain of cysteine © residues .

Mode of Action

Biotin-PEG2-Acid interacts with its targets by forming stable thioether bonds with reduced thiols (sulfhydryl groups, -SH) at alkaline pH . This allows it to attach specific compounds to proteins or antibodies .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-Acid are primarily related to the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic, 2-unit polyethylene glycol (peg) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . This suggests that the PEG spacer could potentially enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG2-Acid’s action is the formation of antibody-drug conjugates (ADCs) or PROTACs . These conjugates can then be used in various research and therapeutic applications. For instance, ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of Biotin-PEG2-Acid is influenced by environmental factors such as pH and light. The iodoacetyl group reacts with reduced thiols (sulfhydryl groups, -SH) at alkaline pH to form stable thioether bonds . Additionally, the compound should be stored under argon and protected from light .

安全和危害

未来方向

The tight and specific binding of biotin and its derivatives to various avidins has been extensively explored for a number of biological applications . Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules since biotin is relatively a small molecule . A biopolymer (such as proteins) can react with several molecules of biotin that, in turn, can each bind one avidin. This characteristic greatly increases the sensitivity of many biological assays .

生化分析

Biochemical Properties

Biotin-PEG2-Acid interacts with various biomolecules in biochemical reactions. The biotin part of the molecule has a strong binding affinity with proteins like avidin and streptavidin . This property is widely used in detection, immobilization, targeting, and labeling as well as nonradioactive purification . The PEG part of the molecule increases the hydrophilicity of the molecules .

Cellular Effects

The effects of Biotin-PEG2-Acid on cells are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of Biotin-PEG2-Acid involves its role as a linker in the formation of ADCs and PROTACs . The biotin part of the molecule binds to avidin or streptavidin, allowing the attached drug or protein to be delivered to specific targets . The PEG part of the molecule enhances the solubility and reduces the aggregation of the biotinylated molecule .

Temporal Effects in Laboratory Settings

The temporal effects of Biotin-PEG2-Acid in laboratory settings are related to its stability and degradation over time. The PEG spacer arm in the molecule imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .

Metabolic Pathways

Biotin-PEG2-Acid does not directly participate in metabolic pathways. The biotin part of the molecule is an essential cofactor for five specific carboxylases involved in the metabolism of fatty acids, amino acids, and carbohydrates .

Transport and Distribution

The PEG part of the molecule is known to enhance the solubility of the biotinylated molecule, which may influence its distribution within cells .

Subcellular Localization

Given its role as a linker in the formation of ADCs and PROTACs, it is likely to be found wherever these complexes are localized within the cell .

属性

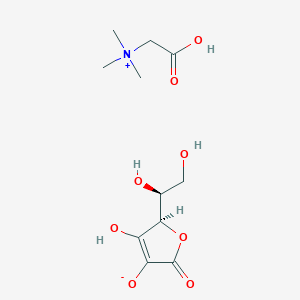

IUPAC Name |

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOAIZRTYJIBBG-XEZPLFJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)